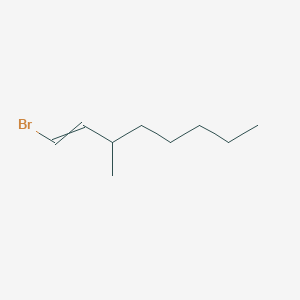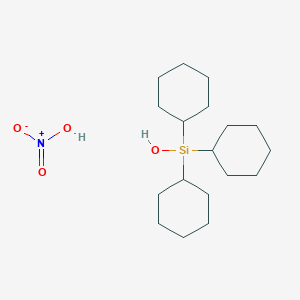
Nitric acid--tricyclohexylsilanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid–tricyclohexylsilanol (1/1) is a unique compound formed by the combination of nitric acid and tricyclohexylsilanol in a 1:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The interaction between the strong oxidizing properties of nitric acid and the organic silanol structure of tricyclohexylsilanol creates a compound with distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–tricyclohexylsilanol (1/1) typically involves the direct reaction of nitric acid with tricyclohexylsilanol. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to prevent side reactions. The general reaction can be represented as: [ \text{HNO}_3 + \text{(C}6\text{H}{11}\text{)}_3\text{SiOH} \rightarrow \text{(C}6\text{H}{11}\text{)}_3\text{SiONO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of nitric acid–tricyclohexylsilanol (1/1) may involve the use of high-purity reagents and advanced reaction vessels to control temperature and pressure. The process may also include purification steps to isolate the desired product and remove any impurities.
化学反应分析
Types of Reactions: Nitric acid–tricyclohexylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The nitric acid component can act as a strong oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the compound can be reduced, leading to the formation of different silanol derivatives.
Substitution: The silanol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products may include silanols with higher oxidation states.
Reduction: Reduced silanol derivatives.
Substitution: Various substituted silanol compounds.
科学研究应用
Nitric acid–tricyclohexylsilanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of nitric acid–tricyclohexylsilanol (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid can donate nitric oxide (NO), which is a signaling molecule involved in numerous biological pathways. The silanol component can interact with cellular membranes and proteins, potentially altering their function.
相似化合物的比较
- Nitric acid–trimethylsilanol (1/1)
- Nitric acid–triphenylsilanol (1/1)
- Sulfuric acid–tricyclohexylsilanol (1/1)
Comparison: Nitric acid–tricyclohexylsilanol (1/1) is unique due to the combination of a strong oxidizing agent with a bulky organic silanol. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the tricyclohexylsilanol component provides steric hindrance, which can influence the compound’s reactivity and stability.
属性
CAS 编号 |
61209-08-3 |
|---|---|
分子式 |
C18H35NO4Si |
分子量 |
357.6 g/mol |
IUPAC 名称 |
nitric acid;tricyclohexyl(hydroxy)silane |
InChI |
InChI=1S/C18H34OSi.HNO3/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h16-19H,1-15H2;(H,2,3,4) |
InChI 键 |
UEYUKPQYSQDGAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


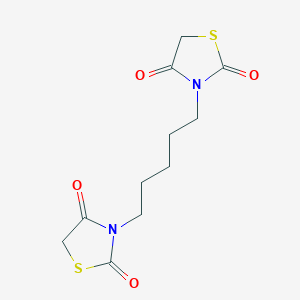
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
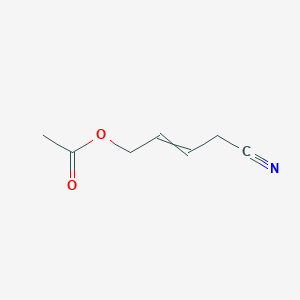
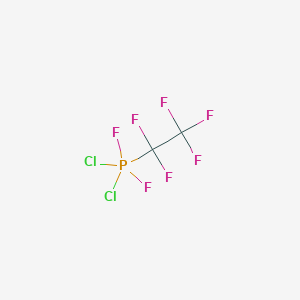
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
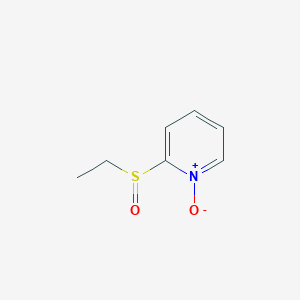
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate](/img/structure/B14593215.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
